4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione
Beschreibung
The compounds under analysis are pyrrolidine-2,3-dione derivatives with distinct substitutions at the 1-, 4-, and 5-positions, which confer unique physicochemical and biological properties. These derivatives include:
4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
- Features a 6-methylpyridazin-3-yl group at position 1, a 4-(2-methylpropyl)phenyl substituent at position 4, and a 4-(trifluoromethoxy)phenyl group at position 4.
4-[Hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
- Contains a 6-methoxypyridazin-3-yl moiety at position 1 and a 4-propan-2-ylphenyl group at position 4, retaining the 5-position trifluoromethoxy substituent.
4-[Hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
- Substituted with a 1-methyl-2-oxopyridin-3-yl group at position 1, which may influence electron distribution and binding interactions.
4-[Hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione
Eigenschaften
CAS-Nummer |
9024-43-5 |
|---|---|
Molekularformel |
C132H116F12N14O23S |
Molekulargewicht |
2526.5 g/mol |
IUPAC-Name |
4-[hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H24F3N3O4.C27H23F3N2O5.C26H22F3N3O5.C26H22F3N3O4.C26H25N3O5S/c1-15(2)14-17-5-7-19(8-6-17)24(34)22-23(18-9-11-20(12-10-18)37-27(28,29)30)33(26(36)25(22)35)21-13-4-16(3)31-32-21;1-15(2)16-6-8-18(9-7-16)23(33)21-22(17-10-12-19(13-11-17)37-27(28,29)30)32(26(36)24(21)34)20-5-4-14-31(3)25(20)35;1-14(2)15-4-6-17(7-5-15)23(33)21-22(16-8-10-18(11-9-16)37-26(27,28)29)32(25(35)24(21)34)19-12-13-20(36-3)31-30-19;1-14(2)16-4-6-18(7-5-16)23(33)21-22(17-8-10-19(11-9-17)36-26(27,28)29)32(25(35)24(21)34)20-13-30-15(3)12-31-20;1-15(2)17-6-8-19(9-7-17)24(30)22-23(18-10-12-20(13-11-18)35(4,33)34)29(26(32)25(22)31)21-14-5-16(3)27-28-21/h4-13,15,23,34H,14H2,1-3H3;4-15,22,33H,1-3H3;4-14,22,33H,1-3H3;4-14,22,33H,1-3H3;5-15,23,30H,1-4H3 |
InChI-Schlüssel |
WIXYSENSXLKJOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)CC(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)S(=O)(=O)C.CC1=CN=C(C=N1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC(C)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(C=C3)OC)C4=CC=C(C=C4)OC(F)(F)F)O.CC(C)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CN(C3=O)C)C4=CC=C(C=C4)OC(F)(F)F)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound class of pyrrolidine-2,3-diones , particularly those with various substituents as specified in the query, has garnered attention due to their diverse biological activities. This article delves into the biological activity of these compounds, focusing on their antibacterial, anti-inflammatory, and potential neuroprotective effects. The compounds under consideration include derivatives with different functional groups that enhance their pharmacological profiles.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrolidine-2,3-dione derivatives against multidrug-resistant strains such as Pseudomonas aeruginosa. These compounds have been shown to inhibit specific targets, particularly penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.
- Mechanism of Action : The core structure of pyrrolidine-2,3-dione appears to be essential for binding to PBPs, with modifications at positions 4 and 5 being critical for activity. For instance, a study identified that compounds containing a 3-hydroxy group and a heteroaryl moiety significantly enhanced antibacterial efficacy without cytotoxic effects on human cells .
- Case Study : In a high-throughput screening campaign involving 2455 compounds, several pyrrolidine-2,3-dione derivatives exhibited inhibitory activity ranging from 60% to 100% against PBP3 at concentrations of 100 µM. This indicates a promising scaffold for developing new antibacterial agents .
Anti-inflammatory Activity
Pyrrolidine-2,3-diones have also demonstrated anti-inflammatory properties . In vitro studies have shown that these compounds can reduce inflammatory markers in various cell lines.
- Research Findings : One study reported that certain pyrrolidine derivatives exhibited anti-inflammatory activity comparable to ibuprofen at similar dosages. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Neuroprotective Effects
Emerging research suggests that pyrrolidine-2,3-dione derivatives may serve as novel inhibitors of the Cdk5/p25 complex, which is implicated in neurodegenerative diseases like Alzheimer's.
- Computational Studies : Through computational simulations and molecular docking studies, specific pyrrolidine-2,3-dione derivatives were identified as potential inhibitors of the Cdk5/p25 complex. These findings suggest a role in attenuating Alzheimer's pathology by preventing hyperphosphorylation of tau proteins .
Structural Variations and Their Impacts
The biological activity of pyrrolidine-2,3-dione derivatives is significantly influenced by their structural variations. The following table summarizes key structural features and their corresponding biological activities:
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Insights
The biological and chemical profiles of these compounds can be contextualized against structurally related pyrrolidine-2,3-dione derivatives reported in the literature:
Key Findings from Analogous Studies
Insecticidal Potential: Derivatives with trifluoromethoxy groups (e.g., compound 1–4) resemble pyrethroids, which disrupt insect sodium channels. The spiro-cyclopropane derivative 5c demonstrated rapid knockdown effects against Aedes aegypti (KD₅₀ = 2.1 min vs. 4.5 min for pyrethrin) . Methylsulfonylphenyl (compound 5) may enhance binding to insecticidal targets like acetylcholinesterase, as seen in indane-1,3-dione derivatives .
Anticonvulsant Activity: N-Phenylamino pyrrolidine-2,3-dione derivatives exhibited ED₅₀ values of 12–28 mg/kg in rodent models, attributed to voltage-gated sodium channel modulation . The 1-methyl-2-oxopyridin-3-yl group (compound 3) could mimic this mechanism.
Antioxidant and Antimicrobial Effects :
- Pyrrolidine-2,3-dione derivatives with hydroxyl or methyl groups showed radical scavenging (IC₅₀ = 8–12 µM) and antibacterial activity (Staphylococcus aureus MIC = 32 µg/mL) . The hydroxy-methylidene group in the target compounds may confer similar properties.
Synthetic Accessibility: The use of 1,3-dipolar cycloaddition (as in spiro-cyclopropane synthesis ) and Knoevenagel condensation (common in indane-1,3-dione derivatives ) suggests scalable routes for these derivatives.
Vorbereitungsmethoden
Preparation of 4-[Hydroxy-[4-(2-methylpropyl)phenyl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
- Step 1 : Synthesize the 1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione core by reacting 6-methylpyridazin-3-amine with malic acid or a similar dicarboxylic acid derivative.
- Step 2 : Introduce the 5-[4-(trifluoromethoxy)phenyl] group via a nucleophilic substitution or Suzuki coupling reaction.
- Step 3 : Perform a condensation reaction with 4-(2-methylpropyl)benzaldehyde to introduce the methylidene group.
Preparation of 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methoxypyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
Preparation of 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(1-methyl-2-oxopyridin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
Preparation of 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(5-methylpyrazin-2-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
Preparation of 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-(4-methylsulfonylphenyl)pyrrolidine-2,3-dione
- Step 1 : Synthesize the 1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione core.
- Step 2 : Introduce the 5-(4-methylsulfonylphenyl) group via a nucleophilic substitution or Suzuki coupling reaction.
- Step 3 : Perform a condensation reaction with 4-propan-2-ylbenzaldehyde.
Data Tables
Synthesis Conditions
Chemical Properties
Q & A
Q. What are the key strategies for synthesizing pyrrolidine-2,3-dione derivatives with substituted aryl and heteroaryl groups?
The synthesis of these derivatives typically involves multi-step organic reactions, including:
- Knoevenagel condensation : To form the hydroxy-arylidene moiety .
- Nucleophilic substitution : For introducing pyridazinone, pyrazine, or pyridinone substituents at position 1 of the pyrrolidine core .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for aryl group functionalization .
Reaction conditions often require refluxing in ethanol or dimethylformamide (DMF), with catalysts like Pd/C or KOH .
Q. Example Synthesis Table
Q. How can researchers characterize the structural features of these compounds?
Key techniques include:
- X-ray crystallography : To confirm stereochemistry of the hydroxy-arylidene group and pyrrolidine ring conformation .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent regiochemistry (e.g., distinguishing 6-methylpyridazin-3-yl vs. 5-methylpyrazin-2-yl) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formulas for complex derivatives .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, depending on substituent motifs (e.g., trifluoromethoxy groups may enhance kinase binding) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the 4-propan-2-ylphenyl group with electron-deficient aryl rings (e.g., 4-CF₃-phenyl) to enhance target binding .
- Heterocycle swapping : Compare pyridazinone vs. pyrazine moieties for solubility and metabolic stability .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the pyrrolidine-2,3-dione core) .
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Metabolite profiling : LC-MS to rule out off-target effects from degradation products .
- Collaborative validation : Cross-lab validation using blinded samples to confirm activity trends .
Q. What computational methods predict metabolic stability?
- In silico metabolism : Tools like GLORY or MetaSite model phase I/II metabolism, focusing on labile sites (e.g., methylsulfonyl groups) .
- Microsomal assays : Human liver microsomes (HLM) with LC-MS/MS to quantify half-life (t₁/₂) and intrinsic clearance .
Q. How to optimize reaction yields for scale-up?
- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using response surface methodology .
- Continuous flow chemistry : Improve efficiency of Pd-catalyzed steps via flow reactors .
- Purification : Use preparative HPLC or recrystallization (e.g., ethyl acetate/hexane) for high-purity batches .
Q. What crystallographic challenges arise with these derivatives?
Q. How do trifluoromethoxy and methylsulfonyl groups influence pharmacokinetics?
- LogP modulation : Trifluoromethoxy groups increase lipophilicity (LogP +0.5), enhancing membrane permeability but reducing solubility .
- Sulfone stability : Methylsulfonyl groups resist oxidative metabolism, improving plasma half-life in rodent models .
Q. Can these compounds exhibit multi-target effects?
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions (e.g., kinase or GPCR binding) .
- Transcriptomics : RNA-seq to detect downstream pathway activation (e.g., apoptosis or inflammation markers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
